N-(2-ethoxyphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and a hydrazino-oxoacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 2-ethoxyphenyl isocyanate under controlled conditions to form the final product.
The reaction conditions for these steps generally include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 50-60°C).
Catalysts: In some cases, acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its hydrazino group may interact with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
- N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
Uniqueness
N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both ethoxy and methoxy groups, along with the hydrazino-oxoacetamide moiety, differentiates it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-16-10-5-4-9-15(16)20-17(22)18(23)21-19-12-13-7-6-8-14(11-13)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
KOYVIVSXXZVRBK-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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